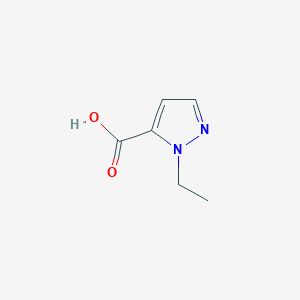

1-Ethyl-1H-pyrazole-5-carboxylic acid

Beschreibung

Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemistry. researchgate.netresearchgate.net This is due to its versatile chemical reactivity and the wide range of biological activities exhibited by its derivatives. globalresearchonline.netresearchgate.net The term "pyrazole" was first coined by Ludwig Knorr in 1883. mdpi.com Since then, pyrazole derivatives have become crucial in numerous scientific disciplines.

In medicinal chemistry , pyrazole derivatives are at the heart of many therapeutic agents. globalresearchonline.netwisdomlib.org They are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and anticonvulsant properties. globalresearchonline.netwisdomlib.orgnih.gov Several clinically approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticancer agent crizotinib (B193316), feature a pyrazole core, highlighting the scaffold's importance in drug discovery and development. nih.gov The ability of the pyrazole ring to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets contribute to its prevalence in pharmaceutical research. researchgate.net

In the field of agrochemicals , pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides. globalresearchonline.netnih.gov Compounds like fenpyroximate (B127894) and tebufenpyrad (B1682729) are used to protect crops from pests. nih.gov More recent research has focused on developing novel pyrazole-based herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), with some derivatives showing excellent herbicidal activity and improved crop safety. nih.govacs.org The structural versatility of pyrazoles allows for the fine-tuning of their properties to achieve high efficacy and selectivity against specific agricultural pests and weeds. mdpi.com

Beyond medicine and agriculture, pyrazole derivatives have found applications in materials science . They are utilized in the synthesis of dyes, fluorescent substances, and advanced polymers. globalresearchonline.netchemimpex.com The unique electronic and photophysical properties of certain pyrazole-containing compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to coordinate with metal ions also makes them useful as ligands in coordination chemistry and catalysis. researchgate.netmdpi.com

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. Common methods include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction first reported by Knorr. mdpi.comnih.gov Other synthetic routes involve 1,3-dipolar cycloaddition reactions and multicomponent reactions, which allow for the creation of a diverse library of substituted pyrazoles. nih.govyoutube.com

Research Landscape of 1-Ethyl-1H-pyrazole-5-carboxylic Acid as a Core Scaffold

This compound serves as a key intermediate and core scaffold in the synthesis of a variety of functional molecules. Its structure, featuring a carboxylic acid group and an ethyl-substituted pyrazole ring, provides a versatile platform for further chemical modifications.

Research has demonstrated its utility in creating more complex heterocyclic systems. For instance, it has been used as a starting material in the synthesis of pyrazolo[1,5-a] wisdomlib.orgchemimpex.comdiazepin-4-ones. This process involves the N-alkylation of the pyrazole ring followed by a ring-opening and cyclization sequence. researchgate.net The resulting fused heterocyclic systems are of interest for their potential biological activities.

In the context of medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. For example, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives, which share a similar core structure, have been identified as privileged fragments for the discovery of Factor XIa inhibitors, which are targets for anticoagulant drugs. nih.gov This suggests that the pyrazole-carboxylic acid motif is a valuable starting point for designing enzyme inhibitors.

The synthesis of derivatives often involves standard organic reactions. The carboxylic acid group can be converted into esters or amides, allowing for the introduction of a wide range of substituents. For example, the synthesis of ethyl 1-ethyl-1H-pyrazole-5-carboxylate from the corresponding acid is a common transformation. researchgate.net Furthermore, the pyrazole ring itself can undergo various reactions, such as halogenation, to introduce additional functional groups that can be used for cross-coupling reactions to build molecular complexity. researchgate.net

The physical and chemical properties of this compound and its simple derivatives have been characterized. These properties are crucial for their application in synthesis and for understanding their behavior in different chemical environments.

Table 1: Physicochemical Properties of Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

|---|---|---|---|

| This compound | C6H8N2O2 | 140.14 | Solid |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | 154.17 | Solid |

This table is generated based on data from various sources. nih.govsigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic and Analytical Data for Selected Pyrazole Derivatives

| Compound Name | CAS Number | InChI Key |

|---|---|---|

| This compound | 40223-95-8 | Not Available |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | VFMGOJUUTAPPDA-UHFFFAOYSA-N |

This table is generated based on data from various sources. nih.govsigmaaldrich.comsigmaaldrich.com

The research landscape for this compound indicates its primary role as a versatile building block. Its continued use in the synthesis of novel compounds for applications in medicinal chemistry and materials science underscores its importance as a core scaffold in contemporary chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMHDKRQCDWWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340570 | |

| Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400755-43-3 | |

| Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400755-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Classical and Conventional Synthetic Routes

The foundational methods for synthesizing the pyrazole (B372694) core of 1-Ethyl-1H-pyrazole-5-carboxylic acid primarily rely on well-established cyclocondensation reactions and subsequent functional group manipulations.

Cyclocondensation Reactions

Cyclocondensation reactions form the bedrock of pyrazole synthesis, involving the reaction of a binucleophile, such as a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species. nih.gov This method is widely employed for its efficiency in constructing the five-membered heterocyclic ring. researchgate.net

The most prominent and historically significant method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-difunctional compound, a process often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This reaction typically involves ethylhydrazine (B1196685) reacting with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The versatility of this method allows for the use of various 1,3-dielectrophiles, including β-diketones, β-ketoesters, and α,β-unsaturated ketones and aldehydes. nih.govmdpi.com

The reaction between an α,β-unsaturated ketone and a hydrazine first yields a pyrazoline, which is then oxidized to the aromatic pyrazole ring. nih.govmdpi.com Similarly, acetylenic ketones can react with hydrazines to form pyrazoles, although this can sometimes lead to mixtures of regioisomers. mdpi.com The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| Hydrazine Derivative | 1,3-Diketone | Pyrazole | Acid or Base Catalysis | nih.govbeilstein-journals.org |

| Hydrazine Derivative | α,β-Unsaturated Ketone | Pyrazoline (then Pyrazole) | Oxidation required | nih.govmdpi.com |

| Phenylhydrazine (B124118) | Diacetylene Ketones | Regioisomeric Pyrazoles | Ethanol (B145695) | mdpi.com |

| Ethylhydrazine | 2,4-Diketocarboxylic Esters | Pyrazole-5-carboxylic Acid Ester | Ethanol | google.com |

A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines like ethylhydrazine, is controlling the regioselectivity. nih.gov The reaction can potentially yield two different regioisomers: 1,5-disubstituted and 1,3-disubstituted pyrazoles (or 1,3- and 1,5- for carboxylic acids). google.com

The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions. nih.gov Generally, the initial nucleophilic attack occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. conicet.gov.ar For instance, in the reaction of methylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-diketones, the reaction favors the formation of the isomer where the methyl group is attached to the nitrogen adjacent to the aryl-substituted carbon. nih.gov

Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly improve the regioselectivity in pyrazole formation, favoring one isomer over the other. conicet.gov.ar For example, the reaction between ethyl 4-(2-furyl)-2,4-dioxobutanoate and methylhydrazine, which yields a mixture of isomers in standard solvents, produces the 5-(2-furyl)pyrazole derivative almost exclusively in HFIP. conicet.gov.ar This is attributed to the unique solvent properties of fluorinated alcohols that can stabilize specific transition states. conicet.gov.ar

| Hydrazine | 1,3-Dicarbonyl Compound | Solvent | Major Regioisomer | Reference |

| Methylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | N,N-Dimethylacetamide | 1-Aryl-3-trifluoromethyl-5-methylpyrazole | nih.gov |

| Methylhydrazine | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Ethanol | ~1:1.3 mixture of isomers | conicet.gov.ar |

| Methylhydrazine | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | 5-(2-Furyl)pyrazole derivative | conicet.gov.ar |

| Methylhydrazine | 2,4-Diketoheptanecarboxylic acid ethyl ester | Ethanol | 4:1 mixture of undesired to desired isomer | google.com |

Functional Group Transformations and Derivatizations

Another key synthetic strategy involves the formation of a pyrazole ring with a precursor functional group at the 5-position, which is subsequently converted into a carboxylic acid. This approach also includes reactions to modify the pyrazole ring itself, such as halogenation.

The carboxylic acid moiety of this compound can be introduced by the oxidation of a suitable precursor group already attached to the pyrazole ring. researchgate.net Common precursors include alkyl groups (e.g., methyl) or a formyl (aldehyde) group. researchgate.net For instance, a 5-formyl-1-ethyl-1H-pyrazole could be oxidized to the target carboxylic acid. researchgate.net This transformation is a standard procedure in organic synthesis. Another approach involves the Vilsmeier-Haack reaction on a hydrazone to create a pyrazole-4-carbaldehyde, which can then be oxidized. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 5-Alkylpyrazole | Oxidizing Agent (e.g., KMnO4) | Pyrazole-5-carboxylic acid | researchgate.net |

| 5-Formylpyrazole | Oxidizing Agent (e.g., H2O2) | Pyrazole-5-carboxylic acid | researchgate.netresearchgate.net |

Halogenation of the pyrazole ring is a common functionalization reaction, typically occurring at the C4 position, which is most susceptible to electrophilic substitution. researchgate.netslideshare.netmdpi.com Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently used for this purpose, offering mild reaction conditions and high yields. researchgate.netmdpi.com The reaction of pyrazoles with these reagents in solvents like carbon tetrachloride or water efficiently produces 4-halopyrazoles. researchgate.net

Direct halogenation at the C3 or C5 positions with electrophilic reagents is more challenging and usually requires the C4 position to be already substituted. researchgate.net A patented method describes the chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester at the C4 position using hydrochloric acid and hydrogen peroxide. google.com This highlights a common strategy for derivatizing the pyrazole core after its initial formation.

| Pyrazole Substrate | Halogenating Agent | Position of Halogenation | Solvent | Reference |

| Pyrazole | N-Chlorosuccinimide (NCS) | C4 | Carbon Tetrachloride / Water | researchgate.netmdpi.com |

| Pyrazole | N-Bromosuccinimide (NBS) | C4 | Carbon Tetrachloride / Water | researchgate.netmdpi.com |

| Pyrazole-3-carboxylic acid | Bromine (Br2) / NaOH | C4 | Water | mdpi.com |

| 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | HCl / H2O2 | C4 | Not specified | google.com |

Hydrolysis of Precursor Groups

A primary and straightforward method for the synthesis of this compound is the hydrolysis of its corresponding ester precursor, typically an ethyl or methyl ester. This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of an ester functional group into a carboxylic acid.

The process generally involves heating the ester, such as ethyl 1-ethyl-1H-pyrazole-5-carboxylate, in the presence of an acid or a base. For instance, the hydrolysis of 3,5-Dibromo-1H-pyrazole-4-carboxylic acid ethyl ester can be achieved by heating it with methanesulfonic acid and water. doi.org This reaction proceeds until the ester is fully converted to the corresponding carboxylic acid. doi.org The carboxylic acid can then be isolated from the reaction mixture. Other methods for introducing carboxylic acid groups into a pyrazole ring include the oxidation of alkyl or formyl groups and the hydrolysis of trichloromethyl derivatives. nih.gov

The general reaction for the hydrolysis of an ethyl ester to a carboxylic acid is as follows:

Starting Material: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Reagents: Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) in water

Product: this compound

This method is widely applicable for the preparation of various pyrazole dicarboxylic acids, which are valuable as building blocks for metal-organic frameworks. nih.gov

Advanced and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the development of sustainable and efficient synthetic methodologies has become a major focus in chemical research. rsc.org These "green" chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents, while often increasing product yields. rsc.orgnih.gov For the synthesis of pyrazole derivatives, several advanced techniques have proven highly effective. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. rsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often with improved yields compared to conventional heating methods. rsc.orgacs.org This efficiency is attributed to the direct and rapid heating of the reaction mixture. nih.gov

This method has been successfully applied to the synthesis of a variety of pyrazole derivatives. dergipark.org.tr For example, the condensation of 4-nitrophenylhydrazine (B89600) with 1,3-dicarbonyl compounds to form pyrazole derivatives can be completed in as little as 1.5 to 15 minutes under microwave heating at elevated temperatures. acs.org The synthesis of 1-aryl-1H-pyrazole-5-amines has also been achieved efficiently using microwave irradiation in water, a green solvent, with typical yields ranging from 70-90%. nih.gov

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrophenylhydrazinium chloride, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate | Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Methanol, 175 °C, 1.5 min | 82% | acs.org |

| 3-Aminocrotononitrile, Aryl hydrazine | 1-Aryl-1H-pyrazole-5-amines | 1 M HCl (aq), 150 °C, 10-15 min | 70-90% | nih.gov |

| Chalcones, Hydrazine derivatives | 4,5-dihydro-1H-pyrazoles | Not specified | High | shd-pub.org.rs |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the energy of high-frequency sound waves (sonication) to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. mdpi.com This phenomenon enhances mass transfer and accelerates reaction rates, often under milder conditions than conventional methods. rsc.orgasianpubs.org It is considered a green technique as it can reduce energy consumption and the need for solvents. nih.gov

This approach has been effectively used for the synthesis of pyrazoline and pyrazole derivatives. nih.gov For instance, the condensation of β-keto esters with hydrazine derivatives to form pyrazolones can be carried out under solvent-free conditions using ultrasound irradiation, resulting in good to excellent yields within very short reaction times. nih.gov Similarly, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine is significantly enhanced by ultrasound, with high yields achieved in 75-90 minutes at 60 °C. asianpubs.org

Table 2: Ultrasound-Assisted Synthesis of Pyrazole Derivatives

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| β-Keto esters, Hydrazine derivatives | Pyrazolone derivatives | Solvent-free, short time | Good to excellent | nih.gov |

| α,β-Unsaturated cyanoester, Phenyl hydrazine | 1,5-Disubstituted pyrazoles | Cu(I) catalyst, 60 °C, 75-90 min | High | asianpubs.org |

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free technique that uses mechanical force, such as grinding or ball milling, to induce chemical reactions. rsc.orgthieme-connect.com This method offers significant environmental benefits by eliminating the need for solvents, and can also lead to shorter reaction times and higher yields compared to traditional solution-phase synthesis. thieme-connect.com

The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines provides a clear example of the advantages of mechanochemistry. thieme-connect.com When conducted via ball milling, the reaction is complete in a much shorter time and results in higher yields than parallel experiments run in various organic solvents, which often require elevated temperatures and produce unwanted by-products. thieme-connect.com This approach represents a greener alternative for the synthesis of pyrazole derivatives, utilizing inexpensive reagents and simplifying the work-up process. thieme-connect.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials are combined in a single reaction vessel to form a complex product in one step. researchgate.netbiointerfaceresearch.com This approach adheres to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste generation, and saving time and resources. researchgate.net

MCRs have been widely employed for the synthesis of diverse and complex pyrazole derivatives. researchgate.net For example, pyrano[2,3-c]pyrazoles can be synthesized in a one-pot reaction involving an aryl hydrazine, a β-ketoester, an aromatic aldehyde, and malononitrile (B47326) under microwave irradiation, achieving yields of 92-99%. rsc.org Another efficient one-pot method involves the reaction of (hetero)arenes and carboxylic acids, followed by cyclization with hydrazine, to produce various pyrazoles. rsc.org The use of catalysts, such as L-proline, can further enhance the efficiency of these reactions, allowing for the synthesis of complex structures like 1H-pyrazolo[3,4-b]quinolines in high yields and with short reaction times. osi.lv These reactions often proceed smoothly, giving high yields without the formation of significant byproducts. biointerfaceresearch.com

Table 3: Examples of One-Pot Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aryl hydrazine, β-ketoester, Aromatic aldehyde, Malononitrile | Pyrano[2,3-c]pyrazoles | Zinc triflate, Microwave, 80-120 °C | 92-99% | rsc.org |

| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | 1H-Pyrazole-1-carbothioamide derivatives | HAp/ZnCl2 catalyst, 60-70 °C, 30-40 min | 80-90% | biointerfaceresearch.com |

| Aniline, Aromatic aldehydes, 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 1H-Pyrazolo[3,4-b]quinolines | L-proline catalyst | High | osi.lv |

Chemical Reactivity and Functional Group Transformations of 1 Ethyl 1h Pyrazole 5 Carboxylic Acid

Esterification and Amidation Reactions

The carboxylic acid moiety of 1-Ethyl-1H-pyrazole-5-carboxylic acid is readily converted into esters and amides, which are crucial intermediates in medicinal and agrochemical research. These transformations typically proceed via activation of the carboxyl group.

Esterification: Direct esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis, though this method is often reversible. More efficient methods involve the initial conversion of the carboxylic acid to a more reactive intermediate. For instance, pyrazole-3-carboxylic acids have been successfully converted to their corresponding esters by first forming the acid chloride, which then reacts readily with various alcohols. researchgate.netresearchgate.net Another common strategy is the alkylation of pyrazole (B372694) carboxylate salts. For example, ethyl 3-methylpyrazole-5-carboxylate has been ethylated using ethyl bromide and sodium in ethanol (B145695), yielding a mixture of N-ethylated isomers. google.com

Amidation: The formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the construction of biologically active molecules. mdpi.com Direct catalytic amidation of this compound with an amine is possible using specialized coupling agents that activate the carboxylic acid in situ. Reagents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of both aromatic and aliphatic carboxylic acids under mild conditions. lookchemmall.com Alternatively, the two-step procedure involving the formation of an acid chloride followed by reaction with an amine is a robust and widely used method. researchgate.netniscpr.res.in This approach has been used to synthesize a variety of pyrazole carboxamides, including those with potential antitumor activity. niscpr.res.in

Table 1: Examples of Esterification and Amidation of Pyrazole Carboxylic Acids This table is illustrative of general reactions for pyrazole carboxylic acids.

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-Benzoyl-1-(aryl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Various alcohols | Pyrazole-3-carboxylate ester | researchgate.net |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester | 1. SOCl₂ 2. Various N-nucleophiles | Pyrazole-3-carboxamide | researchgate.net |

| Generic Carboxylic Acid | Amines, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Amide | lookchemmall.com |

| 5-Bromothiophene carboxylic acid | 3-Methyl-1-phenyl pyrazol-5-amine, TiCl₄, Pyridine | Thiophene-pyrazole carboxamide | nih.gov |

Conversion to Acid Chlorides and Nitriles

Acid Chlorides: The conversion of this compound to its corresponding acid chloride, 1-Ethyl-1H-pyrazole-5-carbonyl chloride, is a key step for activating the carboxyl group towards nucleophilic attack. This transformation is most commonly achieved by treatment with thionyl chloride (SOCl₂), often in an inert solvent. libretexts.org Oxalyl chloride is another effective reagent for this purpose. nih.gov The resulting acid chloride is a highly reactive intermediate, readily undergoing reactions with a wide range of nucleophiles such as alcohols, amines, and organometallic reagents to yield esters, amides, and ketones, respectively. researchgate.netresearchgate.net

Nitriles: Pyrazole-5-carbonitriles are valuable synthetic intermediates. While not typically formed directly from the carboxylic acid in a single step, they can be synthesized from the corresponding primary amide. The dehydration of a 1-Ethyl-1H-pyrazole-5-carboxamide, which is derived from the carboxylic acid, can be accomplished using strong dehydrating agents. A mixture of thionyl chloride and dimethylformamide (DMF) has been reported to effectively convert pyrazole carboxamides into the corresponding nitriles. researchgate.net Chiral nitriles have also been synthesized through cycloaddition reactions involving pyrazole-5-amine derivatives. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound primarily occur at the carbonyl carbon, especially after its activation as an acid chloride or ester. These reactions fall under the category of nucleophilic acyl substitution.

As previously discussed, the reaction of 1-Ethyl-1H-pyrazole-5-carbonyl chloride with nucleophiles like water, alcohols, and amines leads to the reformation of the carboxylic acid, or the formation of esters and amides, respectively. researchgate.netresearchgate.net The pyrazole ring itself can also participate in or be subjected to nucleophilic substitution, although this is less common than electrophilic substitution unless the ring is activated by strongly electron-withdrawing groups or is part of a leaving group in a different reaction type. For example, the synthesis of N-arylpyrazoles can be achieved via palladium-catalyzed coupling, which involves a C-N bond formation that can be viewed as a form of nucleophilic attack by the pyrazole nitrogen on an activated aryl partner. organic-chemistry.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide or triflate, is particularly prominent. wikipedia.orglibretexts.org To utilize this compound or its derivatives in a Suzuki coupling, it must first be converted into a suitable substrate, typically a halide (e.g., bromo- or iodo-pyrazole) or a triflate.

The general mechanism involves the oxidative addition of a palladium(0) catalyst to the pyrazole halide/triflate, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This methodology has been successfully applied to a wide range of nitrogen-rich heterocycles, including pyrazoles. nih.gov For example, a halogenated derivative of ethyl 1-ethyl-1H-pyrazole-5-carboxylate could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the pyrazole ring. researchgate.netorganic-chemistry.org Such reactions are tolerant of many functional groups and have been used to synthesize complex molecules, including potential kinase inhibitors and other biologically active compounds. nih.govnih.gov

Table 2: Illustrative Suzuki Coupling with Pyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Pyrazole Triflates | Aryl Boronic Acids | Pd(OAc)₂ / dppf | Aryl-substituted Pyrazoles | researchgate.net |

| Chloroindoles/Azaindoles | Various Boronic Acids | Custom Precatalyst (P1) | Aryl-substituted Heterocycles | nih.gov |

| 5-Bromo-N-(pyrazolyl)thiophene-2-carboxamide | Aryl Boronic Acids | Pd(PPh₃)₄ | Arylated Thiophene-Pyrazole Amide | nih.gov |

| Aryl Triflates | 3-Trimethylsilylpyrazole | Pd₂(dba)₃ / tBuBrettPhos | N-Arylpyrazoles | organic-chemistry.orgnih.gov |

N-Alkylation and Other Alkylation Strategies

The title compound, this compound, is already N-alkylated. The synthesis of this compound itself relies on N-alkylation strategies applied to a pyrazole precursor. The regioselectivity of N-alkylation on an unsymmetrical pyrazole ring, such as a 3-substituted-1H-pyrazole-5-carboxylic acid, is a critical consideration.

Typically, alkylation with an alkyl halide under basic conditions can produce a mixture of two regioisomers (N1 and N2 alkylation). semanticscholar.org For example, the ethylation of ethyl 3-methylpyrazole-5-carboxylate with ethyl bromide was found to yield a mixture of 1-ethyl-3-methyl and 1-ethyl-5-methyl isomers. google.com The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.

More advanced methods have been developed to improve regioselectivity and mildness. These include:

Acid-Catalyzed Alkylation: Using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides an alternative to base-mediated methods, often with sterics controlling the major regioisomer. semanticscholar.orgmdpi.com

Enzymatic Alkylation: Engineered enzymes can achieve highly selective N-alkylation with unprecedented regioselectivity (>99%), offering a green and precise synthetic route. nih.gov

Reaction with Diketoesters: A widely used method for preparing 1-alkyl-pyrazole-5-carboxylic esters involves the reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines. However, this can also lead to isomer mixtures. google.comgoogle.com

These strategies are fundamental for the initial synthesis of this compound from its un-alkylated precursors.

Medicinal Chemistry and Pharmacological Investigations of 1 Ethyl 1h Pyrazole 5 Carboxylic Acid Scaffolds

Exploration of Pyrazole (B372694) Moiety as a Privileged Structure in Drug Discovery

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological activities. The pyrazole nucleus is a quintessential example of such a scaffold. nih.govnih.gov Its unique structural features, including the presence of two nitrogen atoms, offer multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov This versatility has enabled the development of pyrazole-containing compounds with diverse therapeutic applications, ranging from anticancer and anti-inflammatory to antimicrobial and analgesic agents. nih.govnih.govpharmatutor.org

The structural rigidity and planarity of the pyrazole ring, combined with its ability to participate in various non-covalent interactions such as hydrogen bonding and pi-pi stacking, contribute to its promiscuous binding capabilities. nih.gov The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes and receptors. nih.gov Furthermore, the different positions on the pyrazole ring (N1, C3, C4, and C5) can be substituted with a wide variety of functional groups, leading to a vast chemical space for drug discovery. mdpi.com This has led to the successful development of several commercially available drugs containing the pyrazole moiety, including the anti-inflammatory drug celecoxib (B62257) and the anticancer agents crizotinib (B193316) and ruxolitinib, underscoring the privileged nature of this heterocyclic system. nih.gov

Development of 1-Ethyl-1H-pyrazole-5-carboxylic Acid Analogs as Therapeutic Agents

The this compound scaffold serves as a key building block for the synthesis of a diverse array of therapeutic agents. nih.govmdpi.com The carboxylic acid group at the C5 position provides a convenient handle for the formation of amide, ester, and other functional group linkages, allowing for the creation of extensive libraries of analogs. ekb.eg The ethyl group at the N1 position can also be modified to explore the structure-activity relationships (SAR) and optimize the pharmacological profile of the resulting compounds.

The synthesis of this compound analogs often involves the initial formation of the pyrazole ring through the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, followed by N-alkylation and subsequent modification of the carboxylic acid group. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine followed by ethylation can yield the ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate, which can then be hydrolyzed to the corresponding carboxylic acid or converted into various amides. ekb.eg

Pharmacological Activities and Biological Target Modulation

Anticancer Potential and Mechanisms of Action

The pyrazole scaffold has been extensively explored for the development of kinase inhibitors, a class of targeted anticancer agents that has revolutionized the treatment of various malignancies. nih.gov Several pyrazole derivatives have shown potent inhibitory activity against a range of kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Phosphoinositide 3-kinase (PI3K) is a key enzyme in a signaling pathway that is frequently dysregulated in cancer. Pyrazole-based compounds have been investigated as PI3K inhibitors. For instance, a series of pyrazolyl-s-triazine derivatives demonstrated significant inhibitory activity against the PI3K/AKT/mTOR signaling pathway. nih.gov

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. A number of 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent CDK inhibitors. Compound 8t, a 1H-pyrazole-3-carboxamide derivative, exhibited strong inhibitory activity against CDK2 and CDK4 with IC50 values of 0.719 nM and 0.770 nM, respectively. mdpi.com

Epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are overexpressed in various cancers, including breast, lung, and colorectal cancer. Several pyrazole-containing compounds have been developed as dual EGFR/HER2 inhibitors. For example, thiazolyl-pyrazoline derivatives have shown promising results, with some compounds exhibiting potent inhibition of both EGFR and HER2 in the nanomolar range. mdpi.comresearchgate.net

BCR-Abl kinase is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a highly effective therapeutic strategy. Pyrazole-based compounds have been developed as BCR-Abl inhibitors. Notably, Asciminib (ABL-001), a pyrazole-containing compound, is a non-ATP competitive inhibitor of BCR-Abl kinase with a Kd value of 0.5–0.8 nM. nih.gov

The table below summarizes the kinase inhibitory activities of selected pyrazole derivatives.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 8t | CDK2 | 0.719 | mdpi.com |

| Compound 8t | CDK4 | 0.770 | mdpi.com |

| Thiazolyl-pyrazoline 6a | EGFR | 24 | mdpi.com |

| Thiazolyl-pyrazoline 6b | EGFR | 5 | mdpi.com |

| Thiazolyl-pyrazoline 6a | HER2 | 47 | mdpi.com |

| Thiazolyl-pyrazoline 6b | HER2 | 22 | mdpi.com |

| Compound 10 | BCR-Abl | 14.2 | nih.gov |

| Asciminib (ABL-001) | BCR-Abl | 0.5 | nih.gov |

Consistent with their kinase inhibitory activity, analogs of this compound and other pyrazole derivatives have demonstrated significant anti-proliferative effects against a variety of cancer cell lines. nih.govnih.gov These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

For example, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues exhibited potent cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov Similarly, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have shown potent anti-proliferative activity against a broad range of tumor cell lines, including hematopoietic and solid tumor cell lines. nih.gov

The anti-proliferative activity of these compounds is often correlated with their ability to inhibit specific kinases or other cellular targets. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are a key measure of their potency.

The table below presents the anti-proliferative activities of selected pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Aryl-1H-pyrazole-fused curcumin analog | MDA-MB-231 | 0.5 - 10 | nih.gov |

| 1-Aryl-1H-pyrazole-fused curcumin analog | HepG2 | 1 - 20 | nih.gov |

| Thiazolyl-pyrazoline 6a | MCF-7 | 4.08 | mdpi.com |

| Thiazolyl-pyrazoline 10a | MCF-7 | 3.37 | mdpi.com |

| Pyrazole derivative 5c | K-562 | 17.20 | ekb.eg |

| Pyrazole derivative 5c | HepG-2 | 21.20 | ekb.eg |

Anti-inflammatory Properties and Enzyme Inhibition (e.g., COX-2)

The pyrazole scaffold is a well-established pharmacophore for the development of anti-inflammatory agents. nih.govnih.gov The most notable example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that is widely used for the treatment of inflammatory conditions such as arthritis. The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins, by inhibiting the COX enzymes. nih.gov

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various types of cancer. Selective inhibition of COX-2 over COX-1, which is constitutively expressed and plays a role in gastrointestinal protection, is a key strategy for the development of safer anti-inflammatory drugs. researchgate.net

Numerous pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. ekb.eg Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole ring and the N1-phenyl ring are critical for potent and selective COX-2 inhibition. researchgate.net For instance, the presence of a sulfonamide or methylsulfonyl group at the para-position of the N1-phenyl ring is a common feature of many selective COX-2 inhibitors. researchgate.net

The table below summarizes the COX-2 inhibitory activities of selected pyrazole derivatives.

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| Compound 5u | 1.79 | 72.73 | ekb.eg |

| Compound 5s | 2.51 | 65.75 | ekb.eg |

| Compound 15c | 0.059 | 98.71 | nih.gov |

| Compound 15d | 0.062 | 89.47 | nih.gov |

| Celecoxib | 0.95 | >10.5 | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new chemical entities with antibacterial properties. Pyrazole derivatives have emerged as a promising class of compounds targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov

Research into ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates has identified compounds with significant antibacterial potency. For instance, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated notable activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic ampicillin. nih.gov Other studies on pyrazole/1,2,4-oxadiazole conjugate ester derivatives have also shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Naphthyl-substituted pyrazole-derived hydrazones have been reported as potent inhibitors of Gram-positive bacteria, including Acinetobacter baumannii, with their mode of action attributed to the disruption of the bacterial cell wall. nih.gov Furthermore, pyrazoline-clubbed pyrazole derivatives have shown inhibitory effects against P. aeruginosa, while certain thiazolo-pyrazole derivatives are potent against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Selected Pyrazole Derivatives with Antibacterial Activity

Antifungal Activity

Pyrazole carboxamides are a cornerstone of many commercial fungicides used in plant protection, often targeting the mitochondrial respiratory chain. nih.govsemanticscholar.orgnih.gov Inspired by this, numerous studies have explored novel pyrazole derivatives for broader antifungal applications.

A series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against fungal organisms like Candida albicans, C. parapsilosis, and C. tropicalis. nih.gov Notably, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active against C. parapsilosis than the reference drug fluconazole. nih.gov In another study, novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives showed excellent and broad-spectrum in vitro antifungal activities. arabjchem.org For example, compound Y13 from this series demonstrated significant efficacy against G. zeae, B. dothidea, F. prolifeatum, and F. oxysporum. arabjchem.org The mechanism for this series was suggested to involve the disruption of the fungal cell membrane. arabjchem.org Further research on isoxazole (B147169) pyrazole carboxylates revealed that compound 7ai had significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazim. researchgate.net

Table 2: Selected Pyrazole Derivatives with Antifungal Activity

Antiviral Activity

The pyrazole scaffold has shown considerable potential as a source of antiviral agents, with derivatives exhibiting activity against a variety of viruses. nih.govresearchgate.net Research has demonstrated the efficacy of pyrazole-based compounds against targets such as HIV, Hepatitis C virus (HCV), Herpes simplex virus (HSV-1), and influenza viruses. nih.gov

In one study, newly synthesized pyrazole derivatives were evaluated for their activity against Newcastle disease virus (NDV). A hydrazone and a thiazolidinedione derivative achieved 100% protection against NDV with no mortality in the tested model. nih.gov More recently, in response to the global coronavirus threat, hydroxyquinoline-pyrazole candidates were investigated as antiviral agents against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds showed promising antiviral activity against all tested coronaviruses, with particularly potent inhibition of SARS-CoV-2 at low concentrations. rsc.orgscinito.ai

Anti-Mycobacterial Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health issue, exacerbated by the rise of drug-resistant strains. frontiersin.org This has spurred research into new anti-mycobacterial agents, with pyrazole and pyrazinoic acid derivatives showing promise.

A series of pyrazinoic acid esters were evaluated for their in vitro anti-mycobacterial activity and showed substantially better activity than the first-line TB drug pyrazinamide (B1679903) against susceptible isolates of M. tuberculosis. nih.gov These esters were also active against pyrazinamide-resistant isolates and other species like Mycobacterium bovis and Mycobacterium kansasii. nih.gov

In a separate study, a phenotypic screening of a small molecule library against Mycobacterium bovis BCG identified a nitroso-containing pyrazole derivative, NSC 18725, as a potent inhibitor. frontiersin.org This compound was also effective against non-replicating M. tuberculosis and demonstrated a synergistic effect with the frontline drug isoniazid. frontiersin.org The mechanism of action for NSC 18725 involves the induction of autophagy in macrophages, which is a key process for eliminating intracellular mycobacteria. frontiersin.org Further structure-activity relationship (SAR) studies revealed that a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active configuration. frontiersin.org

Other Reported Biological Activities (e.g., Antidepressant, Analgesic, Anticonvulsant)

Beyond antimicrobial applications, the pyrazole scaffold is a versatile platform for developing agents targeting the central nervous system and inflammatory pathways. nih.gov

Antidepressant Activity The 4,5-dihydro-1H-pyrazole structure has been identified as a promising template for designing inhibitors of monoamine oxidase A (MAO-A), an enzyme linked to depression. frontiersin.org The tautomeric forms of the pyrazole ring are believed to play a crucial role in its interaction with the enzyme's active site, guiding the development of new antidepressant drugs. frontiersin.org

Analgesic and Anti-inflammatory Activity Numerous pyrazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.govrjeid.comresearchgate.net A study on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters identified 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester as a particularly active compound with significant analgesic and anti-inflammatory effects. nih.govthieme-connect.com Another series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives also exhibited potent analgesic and anti-inflammatory activity in preclinical models. researchgate.net

Anticonvulsant Activity Given the need for novel antiepileptic drugs with improved profiles, substituted pyrazoles have been investigated for their anticonvulsant potential. nih.gov In a study using mouse models of seizures, several newly designed pyrazole compounds showed significant anticonvulsive activity. nih.gov The most potent compound from this series also demonstrated a lack of behavioral alteration and a considerable CNS depressant effect, along with reducing markers of oxidative stress and inflammation. nih.gov Other research has also explored imidazole-pyrazole derivatives, with several compounds showing potent anticonvulsant effects in maximal electroshock-induced seizure models in rats. wjpr.net

Rational Drug Design and Lead Optimization Strategies

The development of potent and selective therapeutic agents based on the this compound scaffold relies heavily on rational drug design and lead optimization strategies. These approaches utilize structure-based methods, SAR analysis, and computational modeling to enhance the desired biological activity and improve pharmacokinetic properties.

For instance, in the development of protein tyrosine phosphatase 1B (PTP1B) inhibitors, a series of amino-carboxylic based pyrazoles were designed using a structure-based pharmacophore model and molecular docking. nih.gov This rational approach, followed by SAR-based optimization, led to the identification of potent and metabolically stable inhibitors. nih.gov

Fragment-based lead generation is another powerful strategy. This approach was used to discover potent Factor XIa inhibitors, where 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were identified as privileged fragments. nih.gov By systematically investigating the SAR of a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives, researchers were able to develop a lead compound with excellent in vitro inhibitory potency and coagulation activity. nih.gov

In the context of antifungal agents, SAR analysis of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides revealed that having a phenyl group at the 1-position of the pyrazole ring was crucial for activity. arabjchem.org Similarly, for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, molecular docking studies were used to understand the interaction with the target enzyme, succinate (B1194679) dehydrogenase (SDH). nih.gov These studies showed that the carbonyl oxygen atom of the most active compound formed hydrogen bonds with key amino acid residues in the enzyme's active site, providing a structural basis for its high efficacy. nih.gov These insights are critical for the rational modification and optimization of the pyrazole scaffold to develop improved therapeutic compounds. wjpr.net

Table of Mentioned Compounds

Applications of 1 Ethyl 1h Pyrazole 5 Carboxylic Acid Beyond Biomedicine

Materials Science: Synthesis of Advanced Materials

The application of pyrazole (B372694) derivatives in materials science is an area of active research. Their structural features can be exploited to create novel materials with unique properties.

Building Blocks for Metal-Organic Frameworks (MOFs)

No specific research could be found that utilizes 1-Ethyl-1H-pyrazole-5-carboxylic acid as a ligand for the synthesis of Metal-Organic Frameworks.

Polymeric Materials and Coatings

While some pyrazole derivatives are known to be incorporated into polymer formulations to enhance their properties, there is no specific information available regarding the use of this compound in the development of polymeric materials or coatings. chemimpex.com

Heat-Resistant and Electronic/Optical Materials

The inherent stability of the pyrazole ring suggests potential for its derivatives in the creation of heat-resistant, electronic, or optical materials. However, there are no specific studies or data available that demonstrate the application of this compound in these areas.

Analytical Chemistry: Reagent Applications

In some instances, pyrazole derivatives can be used as reagents in analytical methods. chemimpex.com However, there is no documented use of this compound for such applications in the reviewed literature.

Biochemical Research Tools

While some pyrazole carboxylic acids are utilized as biochemical reagents for life science research, specific applications or research findings for this compound as a biochemical research tool are not available. chemimpex.com

Future Perspectives and Emerging Research Directions for 1 Ethyl 1h Pyrazole 5 Carboxylic Acid

Advancements in Sustainable Synthesis Protocols

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes, and the synthesis of pyrazole (B372694) derivatives is no exception. Future research is focused on developing protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source is being explored to accelerate reaction times and improve yields under solvent-free or greener solvent conditions, such as using ethanol (B145695) (EtOH). researchgate.net

Novel Catalysis: Research is underway to develop innovative catalysts that can facilitate the synthesis of pyrazole compounds with high efficiency and selectivity. For instance, the use of novel nano catalysts, such as copper immobilized on layered double hydroxides, has shown promise in the one-pot synthesis of pyrazole derivatives in eco-friendly water/ethanol solvent systems. nih.gov These methods offer advantages like mild reaction conditions, simple product purification, and excellent yields. nih.gov

Avoiding Hazardous Reagents: Traditional methods for alkylating pyrazoles sometimes involve hazardous reagents and produce isomeric mixtures that are difficult to separate. google.comgoogle.com Future protocols aim to develop more regioselective methods that avoid these issues, leading to purer products and a safer process, which is crucial for both economic and environmental performance. google.com A key challenge in older synthesis routes for related compounds was the low yield and the need for extensive purification, making them unsuitable for industrial-scale production. google.com

Novel Pharmacological Targets and Therapeutic Applications

While pyrazole-based compounds are known for certain biological activities, ongoing research aims to identify new pharmacological targets and expand their therapeutic utility. The unique structural scaffold of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its derivatives makes it a valuable candidate for drug discovery campaigns.

Emerging areas of investigation include:

Oncology: A significant area of interest is the development of pyrazole derivatives as anticancer agents. For example, certain 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been identified as potent activators of pyruvate (B1213749) kinase M2 (PKM2). nih.gov PKM2 is a key enzyme in the altered metabolic pathways of cancer cells (the "Warburg effect"), and its activation represents a novel therapeutic strategy to inhibit cancer cell proliferation. nih.gov

Anti-inflammatory and Analgesic Agents: Building on existing knowledge, researchers are working to develop new anti-inflammatory and analgesic medications with improved efficacy and side-effect profiles compared to traditional options. chemimpex.com

Agrochemicals: The pharmacological application of pyrazole derivatives extends to agriculture. New 1H-pyrazole-5-carboxylic acid derivatives are being synthesized and tested for their insecticidal properties. researchgate.net Some have shown mortality rates against pests like Aphis fabae that are comparable to commercial insecticides, presenting a promising avenue for developing new crop protection agents. researchgate.net

Table 1: Investigational Applications of Pyrazole Carboxylic Acid Derivatives

| Research Area | Specific Target/Application | Finding | Citation |

|---|---|---|---|

| Oncology | Pyruvate Kinase M2 (PKM2) Activator | Structurally novel pyrazole-carboxamides were identified as potent activators of PKM2, a potential target for anti-cancer therapy. | nih.gov |

| Inflammation | Anti-inflammatory medication | The compound plays a significant role in the development of drugs for pain relief. | chemimpex.com |

| Agrochemicals | Insecticide against Aphis fabae | A derivative showed 85.7% mortality at a concentration of 12.5 mg/L, comparable to commercial insecticides. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can dramatically accelerate the identification and optimization of new drug candidates, including those based on the this compound scaffold.

Key applications of AI/ML in this context include:

De Novo Drug Design: AI algorithms, particularly deep learning models like recurrent neural networks (RNNs) and autoencoders, can generate novel molecular structures with desired pharmacological properties. drugtargetreview.comnih.gov This allows for the exploration of a vast chemical space to design new pyrazole derivatives tailored to specific biological targets. drugtargetreview.com

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models powered by AI are used to predict the biological activity and physicochemical properties of virtual compounds. nih.gov This enables researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources.

Accelerated Screening: Active learning, an ML strategy, can make virtual and real-world screening campaigns more efficient. blogspot.com By iteratively learning from previous results, the algorithm can intelligently select the most informative compounds to test next, thereby identifying promising candidates from large libraries much faster. blogspot.com

Federated Learning: This approach allows multiple institutions, such as pharmaceutical companies, to collaboratively train a powerful ML model on their combined data without sharing proprietary information. blogspot.com This has been shown to improve model performance and increase the applicability domain, benefiting the discovery of compounds like pyrazole derivatives. blogspot.com

Exploration in Nanotechnology and Advanced Materials

The unique chemical properties of this compound and related structures make them attractive building blocks for the development of novel nanomaterials and advanced functional materials.

Emerging research directions in this field include:

Nanocatalysts: Pyrazole dicarboxylic acids have been successfully used as functionalizing ligands on magnetic nanoparticles (e.g., CoFe2O4). researchgate.net These novel nanocomposites act as highly efficient and recyclable catalysts for synthesizing complex organic molecules under green conditions, demonstrating the potential of pyrazole structures in creating advanced catalytic systems. researchgate.net

Advanced Polymers and Coatings: The compound serves as a valuable monomer or intermediate in the synthesis of specialized polymers and coatings. chemimpex.com These materials can be engineered to exhibit enhanced durability and resistance to environmental degradation.

Nonlinear Optical (NLO) Materials: Researchers have investigated N-substituted pyrazole derivatives for their potential in nonlinear optics. arabjchem.org Certain pyrazole carboxylates have shown significant nonlinear absorption, making them potential candidates for applications such as optical limiting, which is crucial for protecting sensitive optical devices from high-intensity light sources. arabjchem.org

Addressing Challenges in Scale-Up and Industrial Production

Transitioning a chemical synthesis from a laboratory setting to large-scale industrial production presents numerous challenges. For this compound, future research must address issues of cost, efficiency, purity, and regulatory compliance to ensure its viability as a commercial product.

Key challenges and future research focuses include:

Isomer Control: A significant hurdle in the synthesis of 1-alkyl-pyrazole-5-carboxylic esters is the frequent formation of undesired isomers (e.g., 1,5-dialkyl vs. 1,3-dialkyl pyrazoles). google.comgoogle.com These isomers often require complex and costly separation methods like fractional distillation or chromatography, which are not ideal for industrial production. google.comgoogle.com The development of highly regioselective synthetic routes that yield the desired product with minimal byproducts is a critical goal. google.com

Process Optimization and Cost Reduction: Economical production is paramount. Research focuses on improving reaction yields, reducing the number of synthetic steps, and utilizing cheaper raw materials. Processes that avoid expensive reagents, such as triethyloxonium (B8711484) tetrafluoroborate, and complex purification steps are being sought. google.com The goal is to create a process that is not only high-yielding but also simple and safe to operate on an industrial scale. google.com

Green Chemistry at Scale: Implementing sustainable practices developed in the lab at an industrial scale is often difficult due to economic and technical barriers. rsc.org Future work will involve designing processes that are inherently greener, for instance, by using safer solvents and minimizing waste streams (lowering the E-Factor), while remaining economically competitive. rsc.org

Regulatory Compliance: As a compound progresses toward commercial application, especially in pharmaceuticals, the manufacturing process becomes subject to increasingly strict regulatory requirements. rsc.org Any process change during late-stage development requires significant validation, making it crucial to develop an optimized and robust manufacturing process early on.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides |

| Pyruvate kinase M2 (PKM2) |

| Aphis fabae |

| 1H-pyrazole-3,5-dicarboxylic acid |

| CoFe2O4 |

| 1-alkyl-pyrazole-5-carboxylic esters |

| 1,5-dialkyl pyrazoles |

| 1,3-dialkyl pyrazoles |

| Triethyloxonium tetrafluoroborate |

| Ethanol (EtOH) |

| Copper |

| (4-methoxyphenyl)hydrazine hydrochloride |

| Ethyl (ethoxymethylene)cyanoacetate |

| Potassium carbonate |

| 2, 3-butanedione |

| Trialkyl orthoformate |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Ethyl-1H-pyrazole-5-carboxylic acid to achieve high yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of ethyl cyanoacetate with hydrazine derivatives. Key steps include:

- Reagents : Hydrazine hydrate, sodium ethoxide (base), ethanol solvent.

- Conditions : Elevated temperatures (60–80°C) under reflux for 4–6 hours.

- Purification : Recrystallization from ethanol or column chromatography.

- Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 hydrazine:ethyl cyanoacetate) and maintaining anhydrous conditions improves yields to 70–85% .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is required:

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro/amine groups (if present).

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group at N1: δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 169.07 for C₇H₈N₂O₂).

- Elemental Analysis : Ensures purity (>95% C, H, N) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile scaffold:

- Antimicrobial Studies : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–32 µg/mL).

- Anti-inflammatory Assays : Evaluated in COX-2 inhibition assays (IC₅₀ ~10 µM) using ELISA kits.

- SAR Development : Modifications at the 4-position (e.g., nitro groups) enhance bioactivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron density at reactive sites (e.g., C5-carboxylic acid).

- Molecular Docking : Predict binding affinities for enzyme targets (e.g., PYCR1 reductase) using AutoDock Vina.

- Reactivity Trends : Simulations reveal nucleophilic attack at the pyrazole ring’s C3 position in Pd-catalyzed couplings .

Q. How do structural modifications at the pyrazole ring influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., -NO₂) increases logP by 0.5–1.0 units (measured via HPLC).

- Metabolic Stability : In vitro liver microsomal assays show ethyl substitution at N1 reduces CYP450-mediated oxidation (t₁/₂ > 120 mins).

- Bioavailability : Methylation at C3 improves oral absorption (AUC 2.5-fold higher in rat models) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., same bacterial strains, IC₅₀ protocols).

- Batch Purity Analysis : Use HPLC to confirm compound purity (>98%) and rule out impurities (e.g., unreacted hydrazine).

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.